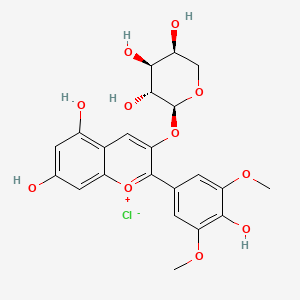

Malvidin 3-arabinoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malvidin 3-arabinoside is an O-methylated anthocyanidin, the 3′,5′-methoxy derivative of delphinidin . It is responsible for the blue-red color found in flowers and fruits . It has been associated with important biological effects, such as anti-inflammatory activity, powerful antioxidant activity, and anticancer activity .

Synthesis Analysis

Malvidin belongs to the family of anthocyanins, within the group of flavonoids. Its basic structure consists of an aglycone (known as anthocyanidin) derived from the 2-phenylbenzopyrylium (flavylium) skeleton, diversely hydroxylated/methoxylated . Its glycosylated form consists of the union of anthocyanidin with a sugar moiety via an O-glycosidic bond of the hydroxy group of C-3 to form 3-O-glycosides .Molecular Structure Analysis

The molecular formula of this compound is C22H23ClO11 . Its average mass is 498.864 Da and its monoisotopic mass is 498.092896 Da .Chemical Reactions Analysis

Malvidin is chemically unstable in its free aglycones (known as anthocyanidin) form, so it is generally found in glycosylated and acylated forms in their natural sources . The sugar moieties of acylated anthocyanins, generally attached to the hydroxyl group at C-3 and C-5 of the aglycon, have a covalent ester bond with one or more aliphatic or aromatic acids .Physical and Chemical Properties Analysis

This compound has a molecular formula of C22H23ClO11 and an average mass of 498.864 Da . More specific physical and chemical properties can be found in its Certificate of Analysis .Mechanism of Action

Future Directions

Malvidin and its glycosides possess anti-carcinogenic, diabetes-control, cardiovascular-disease-prevention, and brain-function-improvement properties . These health benefits are primarily attributed to their antioxidant and anti-inflammatory effects, which are influenced by the molecular mechanisms related to the expression and modulation of critical genes . More research is needed to fully understand the potential of Malvidin 3-arabinoside in human health.

Properties

CAS No. |

679429-95-9 |

|---|---|

Molecular Formula |

C22H23ClO11 |

Molecular Weight |

498.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H/t13-,18-,20+,22-;/m0./s1 |

InChI Key |

FXWDXPVECLXGRZ-XIGYXKQDSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-[(E)-2-nitroethenyl]phenol](/img/structure/B8271483.png)

![1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B8271493.png)